

Application Notes and Protocols for Cell Lysis Using C18E4 Surfactant

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Compound of Interest

Compound Name: **C18E4**

Cat. No.: **B1595584**

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Introduction

This document provides a detailed protocol for the lysis of mammalian and bacterial cells using the non-ionic surfactant **C18E4** (Tetraethylene glycol mono octadecyl ether). **C18E4** belongs to the polyoxyethylene alkyl ether class of detergents, which are known for their mild, non-denaturing properties, making them suitable for the extraction of proteins in their native, active state. This characteristic is particularly advantageous for downstream applications such as co-immunoprecipitation (Co-IP), enzyme activity assays, and the study of protein-protein interactions.[1][2][3][4]

The **C18E4** surfactant possesses a hydrophobic octadecyl (C18) tail and a hydrophilic head composed of four ethylene oxide units. This amphipathic nature allows it to effectively disrupt the lipid bilayer of cell membranes and solubilize membrane-bound proteins.[5][6] The general mechanism involves the insertion of the hydrophobic tails into the lipid membrane, which disrupts the membrane's integrity and leads to the formation of mixed micelles containing proteins, lipids, and detergent molecules.[5][6] This process occurs above the surfactant's critical micelle concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles.[7][8][9]

Key Properties of C18E4 and Related Surfactants

Understanding the physicochemical properties of **C18E4** is crucial for optimizing cell lysis protocols. While specific experimental data for **C18E4** is limited, its properties can be inferred from the behavior of other polyoxyethylene alkyl ether surfactants.

Property	Description	Inferred Value/Characteristic for C18E4
Chemical Name	Tetraethylene glycol mono{octadecyl ether}	-
Molecular Formula	C ₂₆ H ₅₄ O ₅	-
Molecular Weight	462.7 g/mol	-
Structure	CH ₃ (CH ₂) ₁₇ (OCH ₂ CH ₂) ₄ OH	-
Type	Non-ionic surfactant	-
Critical Micelle Concentration (CMC)	The concentration at which surfactant molecules begin to form micelles.[7][8][9] The CMC is influenced by the length of the alkyl chain and the polyoxyethylene chain.[10] Longer alkyl chains and shorter polyoxyethylene chains generally lead to a lower CMC.	The precise CMC for C18E4 is not readily available in the literature. However, based on trends for other polyoxyethylene ethers, it is expected to be in the low micromolar range. For practical purposes, a working concentration significantly above the estimated CMC is recommended to ensure efficient solubilization.
Hydrophile-Lipophile Balance (HLB)	A measure of the degree to which a surfactant is hydrophilic or lipophilic.	With a short polyoxyethylene chain, C18E4 is expected to have a relatively low HLB value, indicating it is more lipophilic and suitable for solubilizing hydrophobic proteins and lipids.

Experimental Protocols

I. Preparation of C18E4 Lysis Buffer

This protocol provides a starting point for the preparation of a non-denaturing lysis buffer suitable for various cell types. The final concentrations of each component should be optimized for the specific cell line and downstream application.

Materials:

- **C18E4** Surfactant
- Tris-HCl
- NaCl
- EDTA
- Protease Inhibitor Cocktail
- Phosphatase Inhibitor Cocktail (optional)
- Nuclease (e.g., DNase I) (optional)
- Ultrapure water

Stock Solutions:

- 1 M Tris-HCl, pH 7.4
- 5 M NaCl
- 0.5 M EDTA, pH 8.0
- 10% (w/v) **C18E4** in ultrapure water

C18E4 Lysis Buffer Formulation (1X):

Component	Stock Concentration	Final Concentration	Volume for 10 mL
Tris-HCl, pH 7.4	1 M	50 mM	500 µL
NaCl	5 M	150 mM	300 µL
EDTA	0.5 M	1 mM	20 µL
C18E4	10% (w/v)	0.5 - 1.0% (w/v)	500 µL - 1 mL
Protease Inhibitor Cocktail	100X	1X	100 µL
Phosphatase Inhibitor Cocktail (optional)	100X	1X	100 µL
Ultrapure Water	-	-	To 10 mL

Preparation Procedure:

- To prepare 10 mL of 1X **C18E4** Lysis Buffer, combine the components listed in the table above in a conical tube.
- Add ultrapure water to a final volume of 10 mL.
- Mix gently by inverting the tube.
- Store the buffer at 4°C for short-term use (up to 1 week) or at -20°C for long-term storage.
- Add protease and phosphatase inhibitors fresh to the buffer just before use.

II. Cell Lysis Protocol for Adherent Mammalian Cells

- Culture adherent cells to the desired confluence (typically 80-90%) in a culture dish.
- Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Aspirate the PBS completely.

- Add an appropriate volume of ice-cold 1X **C18E4** Lysis Buffer to the cells. The volume will depend on the size of the culture dish (see table below for recommendations).
- Incubate the dish on ice for 15-30 minutes with occasional gentle rocking.
- Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- To shear genomic DNA and reduce viscosity, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to avoid heating the sample. Alternatively, pass the lysate through a 21-gauge needle several times.[\[11\]](#) The addition of a nuclease like DNase I to the lysis buffer can also be effective.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This lysate contains the solubilized proteins and is ready for downstream applications.

Recommended Lysis Buffer Volumes for Adherent Cells:

Culture Dish Size	Surface Area (cm ²)	Recommended Lysis Buffer Volume
100 mm	55	500 - 1000 µL
60 mm	21	250 - 500 µL
6-well plate	9.6	100 - 200 µL per well
12-well plate	3.5	50 - 100 µL per well
24-well plate	1.9	25 - 50 µL per well

III. Cell Lysis Protocol for Suspension Mammalian Cells

- Collect suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cell pellet once with ice-cold PBS.

- Centrifuge again at 500 x g for 5 minutes at 4°C and aspirate the PBS.
- Resuspend the cell pellet in an appropriate volume of ice-cold 1X **C18E4** Lysis Buffer. A general guideline is to use 1 mL of lysis buffer per 1×10^7 to 1×10^8 cells.
- Incubate the tube on ice for 15-30 minutes with occasional vortexing.
- Proceed with sonication or needle shearing as described in step 7 of the adherent cell protocol.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled tube.

IV. Cell Lysis Protocol for Bacterial Cells

Gram-positive and Gram-negative bacteria have a cell wall that requires an additional step for efficient lysis.

- Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
- Wash the cell pellet once with an appropriate buffer (e.g., PBS or Tris-buffered saline).
- Resuspend the cell pellet in 1X **C18E4** Lysis Buffer containing lysozyme (for Gram-positive bacteria) or a combination of lysozyme and EDTA (for Gram-negative bacteria). A typical concentration for lysozyme is 0.2-1 mg/mL.
- Incubate at room temperature or 37°C for 15-30 minutes to allow for enzymatic digestion of the cell wall.
- Proceed with sonication on ice to complete the lysis process and shear DNA.
- Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris.
- Collect the supernatant containing the soluble proteins.

Downstream Application Compatibility

The choice of lysis buffer can significantly impact downstream applications. **C18E4**, being a non-ionic detergent, is generally compatible with many common techniques.

Application	Compatibility	Notes
Bradford Protein Assay	Partially Compatible	Non-ionic detergents can interfere with the Bradford assay. ^[3] It is recommended to use a detergent-compatible Bradford assay kit or to use a different protein quantification method such as the bicinchoninic acid (BCA) assay, which shows better compatibility with a wider range of detergents. ^[3]
SDS-PAGE and Western Blotting	Compatible	C18E4 is compatible with SDS-PAGE and Western blotting. The non-denaturing nature of C18E4 allows for the analysis of proteins under non-reducing conditions if desired. For standard denaturing SDS-PAGE, the SDS in the sample loading buffer will effectively denature the proteins.
Co-Immunoprecipitation (Co-IP)	Highly Compatible	Non-ionic detergents like C18E4 are ideal for Co-IP as they preserve protein-protein interactions. ^{[1][2][3]} The concentration of C18E4 may need to be optimized to minimize non-specific binding while maintaining the interaction of interest.
Enzyme-Linked Immunosorbent Assay (ELISA)	Compatible	C18E4 is generally compatible with ELISA. However, high concentrations of the detergent may interfere with antibody-

antigen binding. It is advisable to dilute the lysate before performing the assay.

Most non-ionic detergents, including polyoxyethylene ethers, are not directly compatible with mass spectrometry as they can suppress ionization and contaminate the instrument.

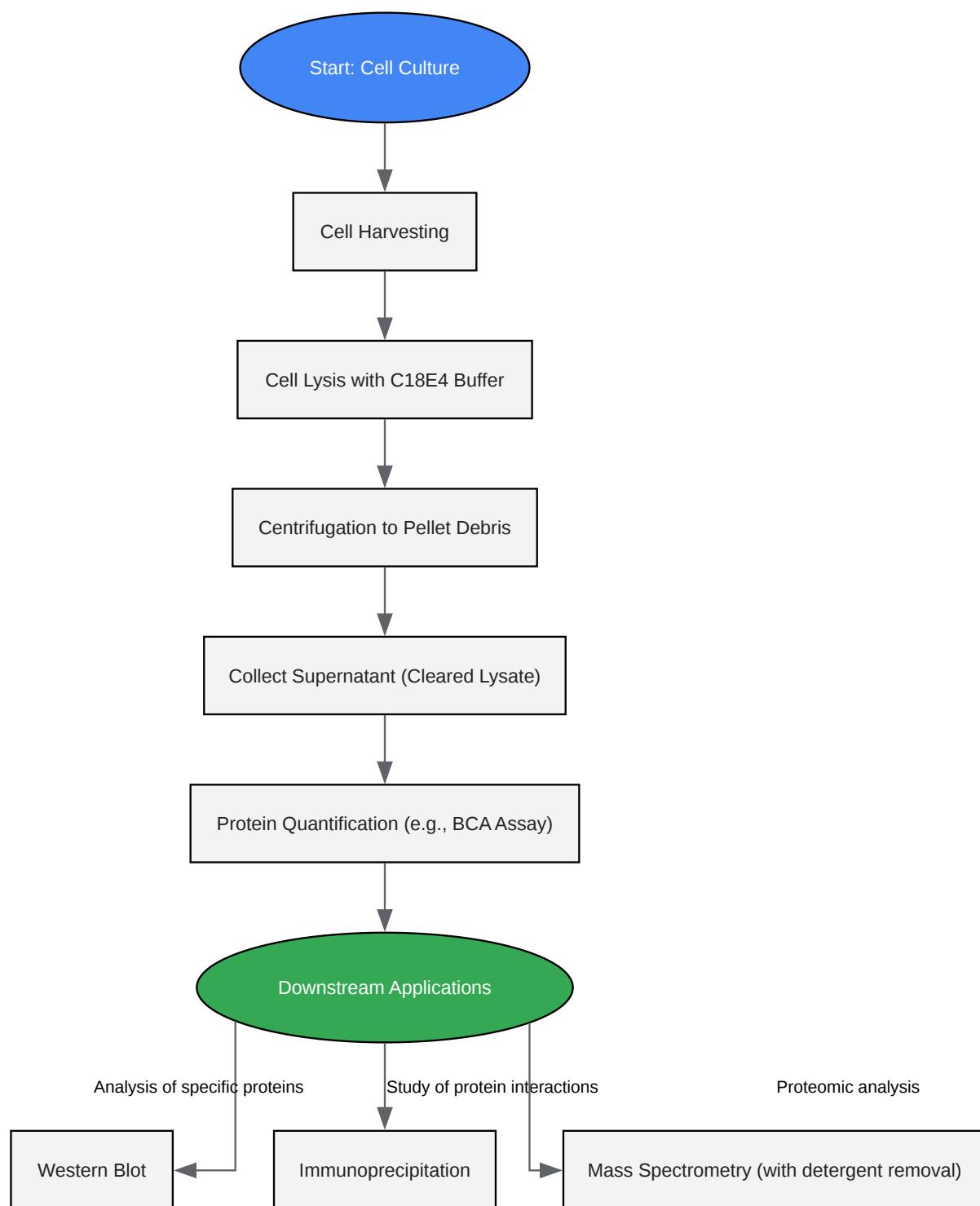
[\[12\]](#)[\[13\]](#)[\[14\]](#) If MS analysis is planned, the detergent must be removed from the sample using methods such as detergent removal columns, precipitation, or in-gel digestion. Alternatively, MS-compatible surfactants can be used.[\[13\]](#)[\[15\]](#)

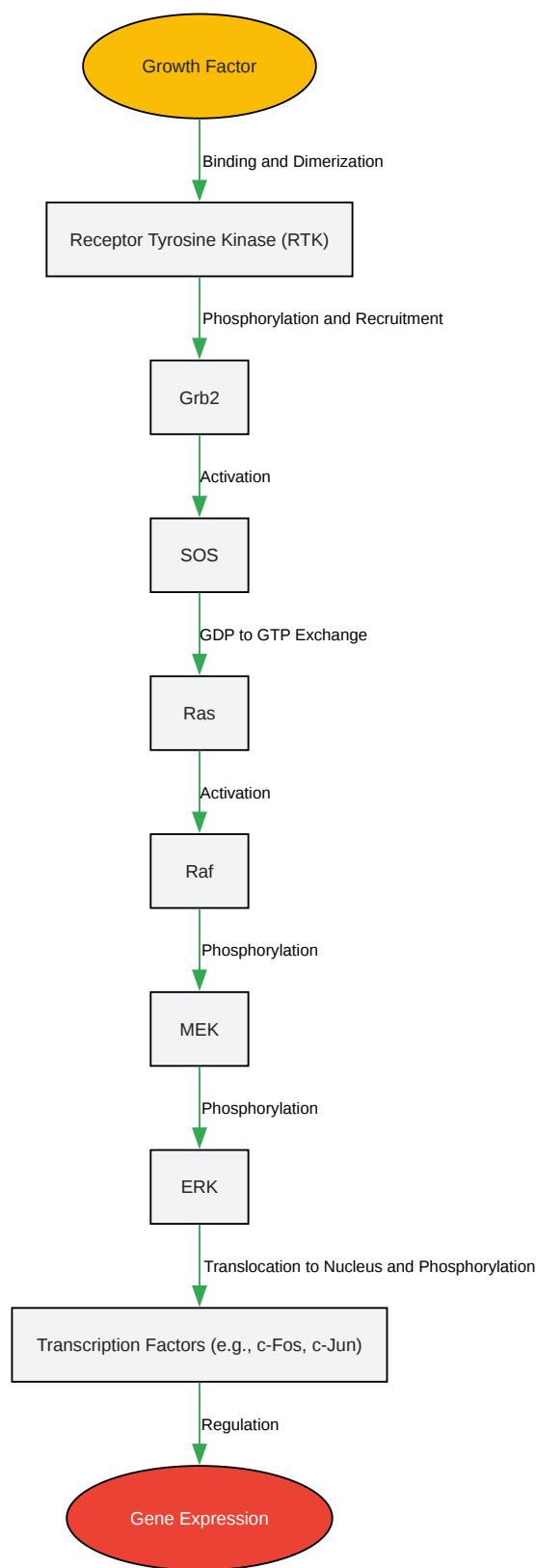
Mass Spectrometry (MS)

Generally Incompatible

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Protein Extraction and Analysis



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